

In-Depth Technical Guide to the Physical and Chemical Properties of Sarisan

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarisan, also known as asaricin, is a naturally occurring phenylpropanoid found in various plant species, notably in the stem bark of Ocotea opifera Mart. and as a constituent of Asari Radix et Rhizoma.[1][2] It is recognized for its biological activities, including antifungal and insecticidal properties.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of **Sarisan**, along with relevant experimental protocols and an exploration of its potential mechanisms of action.

Physicochemical Properties of Sarisan

The known physical and chemical properties of **Sarisan** are summarized in the tables below. These data are crucial for its handling, formulation, and analysis in a research and development setting.

Table 1: Physical Properties of Sarisan



Property	Value	Reference(s)
Appearance	Solid powder	[1]
Boiling Point (estimated)	279 °C	[3]
Vapor Pressure (estimated)	0.0047 hPa @ 20°C; 0.0078 hPa @ 25°C	[3]

Table 2: Chemical Properties of Sarisan

Property	Value	Reference(s)
Molecular Formula	C11H12O3	[1][2]
Molecular Weight	192.21 g/mol	[1][2]
Exact Mass	192.0786	[1]
CAS Number	18607-93-7	[1]
IUPAC Name	1,3-Benzodioxole, 5-methoxy-6-(2-propenyl)-	[1]
Synonyms	Asaricin, NSC 27868	[1]
Solubility	Soluble in DMSO	[1]
Storage Conditions	Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.	[1]
Shelf Life	>3 years (if stored properly)	[1]

Spectral Data

Detailed spectral analysis is fundamental for the structural elucidation and identification of **Sarisan**. The following sections describe the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy



While a specific, publicly available spectrum with full peak assignments for **Sarisan** is not readily available, the expected signals for ¹H and ¹³C NMR can be predicted based on its chemical structure.

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the allyl group protons (with characteristic splitting patterns for the vinyl and methylene protons), the methoxy group protons (a singlet), and the methylenedioxy group protons (a singlet).
- 13C NMR: The carbon NMR spectrum will display signals for the carbons of the benzodioxole ring system, the methoxy carbon, the carbons of the allyl side chain, and the methylenedioxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum of **Sarisan** would exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for Sarisan

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
~3100-3000	Aromatic C-H	Stretching
~2950-2850	Aliphatic C-H (in allyl and methoxy groups)	Stretching
~1640	C=C (in allyl group)	Stretching
~1600, ~1480	Aromatic C=C	Stretching
~1250, ~1040	C-O (ether linkages)	Stretching
~990, ~910	=C-H (in allyl group)	Bending (out-of-plane)

Mass Spectrometry (MS)

In mass spectrometry, **Sarisan** would produce a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the allyl group, the



methoxy group, or cleavage of the methylenedioxy ring, providing further structural confirmation.

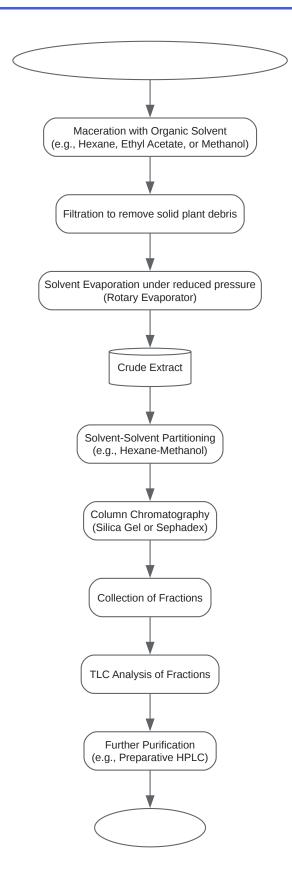
Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation and synthesis of **Sarisan** are not widely published. However, generalized procedures for the extraction of phenylpropanoids from plant materials and the synthesis of related allylphenols can be adapted.

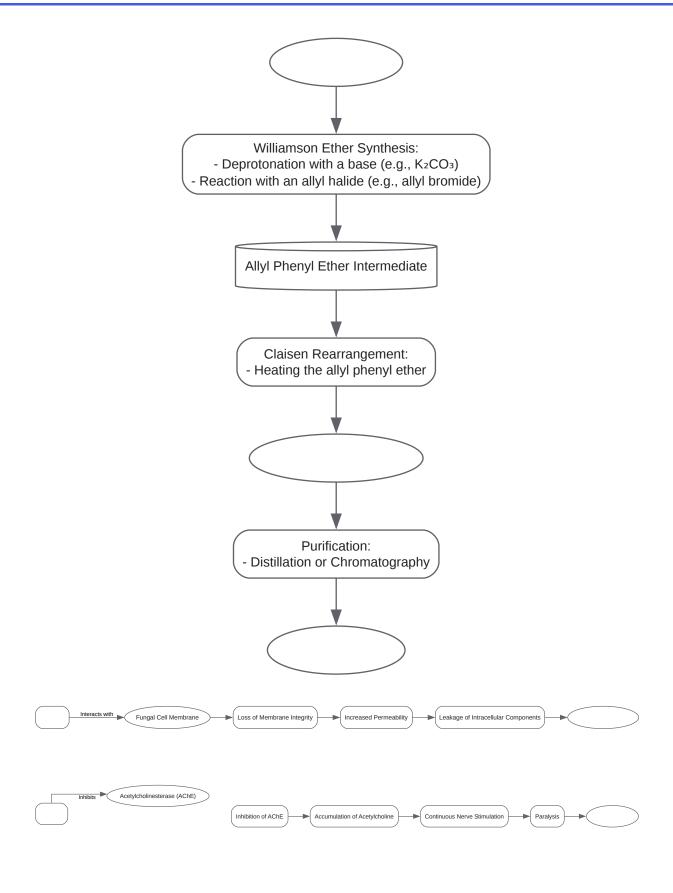
General Protocol for the Isolation of Phenylpropanoids from Plant Material

This protocol outlines a general workflow for the extraction and isolation of phenylpropanoids like **Sarisan** from a plant source.









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